2'-Iodobiphenyl-2-carboxylic acid

Medicinal chemistry Acid dissociation constant Electronic effects

Procure 2'-Iodobiphenyl-2-carboxylic acid for divergent palladium-catalyzed decarboxylative cyclizations. Switch between N₂ and O₂ atmospheres to access tribenzotropones or triphenylenes from a single precursor. The ortho-iodo group enables oxidative addition; the ortho-carboxylic acid provides a decarboxylative handle. Its enhanced acidity (pKa ~3.73) and halogen-bonding capacity make it a strategic building block for SAR libraries, crystal engineering, and C–H activation methodology development. Why choose this compound? Non-iodinated analogs lack the C–I oxidative addition site, while non-carboxylic variants preclude the tandem cyclization pathways. The dual orthogonal functionality unlocks unique reactivity unmatched by simpler biphenyls.

Molecular Formula C13H9IO2
Molecular Weight 324.11 g/mol
Cat. No. B12807469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Iodobiphenyl-2-carboxylic acid
Molecular FormulaC13H9IO2
Molecular Weight324.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2I)C(=O)O
InChIInChI=1S/C13H9IO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16)
InChIKeyPGWCDJMLFYHAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Iodobiphenyl-2-carboxylic Acid (CAS 38399-49-4): Molecular and Structural Properties for Procurement Evaluation


2'-Iodobiphenyl-2-carboxylic acid (CAS: 38399-49-4; C13H9IO2; MW: 324.11 g/mol) is a halogenated biphenyl derivative characterized by an iodine atom at the ortho position of one phenyl ring and a carboxylic acid group at the ortho position of the adjacent ring . The compound exhibits a melting point of 149–153 °C, a predicted boiling point of 409.9±28.0 °C, a predicted density of 1.711±0.06 g/cm³, and a predicted pKa of 3.73±0.36 . This ortho-substituted architecture confers distinct reactivity profiles, particularly in palladium-catalyzed decarboxylative cyclization and C–H activation pathways [1].

Why Generic Substitution of 2'-Iodobiphenyl-2-carboxylic Acid Is Not Recommended


Substitution of 2'-Iodobiphenyl-2-carboxylic acid with non-iodinated or differently halogenated biphenyl carboxylic acids is not straightforward due to the functional interdependence of the ortho-iodo and ortho-carboxylic acid groups. The iodine atom serves as a critical leaving group and oxidative addition site in transition metal catalysis, while the carboxylic acid moiety provides a decarboxylative handle for tandem cyclization. Replacing the compound with biphenyl-2-carboxylic acid (CAS 947-84-2), which lacks the iodine substituent, eliminates the capacity for palladium-catalyzed decarboxylative cyclization entirely, as the C–I bond is essential for oxidative addition [1]. Similarly, substituting with 2-iodobiphenyl (CAS 2113-51-1), which lacks the carboxylic acid group, precludes the divergent [4+3] and [4+2] decarboxylative cyclization pathways enabled by the dual functional groups .

Quantitative Differentiation of 2'-Iodobiphenyl-2-carboxylic Acid vs. Structural Analogs


Comparative pKa and Electronic Properties vs. Biphenyl-2-carboxylic Acid

The ortho-iodo substituent significantly modulates the acidity of the carboxylic acid group relative to the non-halogenated parent compound. 2'-Iodobiphenyl-2-carboxylic acid exhibits a predicted pKa of 3.73±0.36, while biphenyl-2-carboxylic acid (the non-iodinated analog) has a reported pKa of approximately 4.2 . The iodine atom's electron-withdrawing inductive effect through the biphenyl system increases acidity by approximately 0.5 pKa units.

Medicinal chemistry Acid dissociation constant Electronic effects

Comparative Physical Properties: Melting Point vs. Biphenyl-2-carboxylic Acid

The introduction of the heavy iodine atom at the ortho position substantially elevates the melting point compared to the non-halogenated analog. 2'-Iodobiphenyl-2-carboxylic acid has a melting point of 149–153 °C , whereas biphenyl-2-carboxylic acid melts at 108–112 °C . This ~40 °C increase reflects enhanced intermolecular interactions (van der Waals forces and potential halogen bonding) conferred by the iodine substituent.

Solid-state characterization Purification Crystallinity

Divergent Decarboxylative Cyclization: Atmosphere-Controlled Product Switching

2-Iodobiphenyl-2-carboxylic acids (as a class) participate in a unique atmosphere-controlled palladium-catalyzed divergent decarboxylative cyclization with α-oxocarboxylic acids. Under N₂ atmosphere, a [4+3] cyclization produces tribenzotropones; under O₂ atmosphere, a [4+2] cyclization yields triphenylenes [1]. This dual-pathway reactivity is enabled by the ortho-iodo/ortho-carboxylic acid motif and is not accessible with analogs lacking either the iodine atom or the carboxylic acid group.

Palladium catalysis Divergent synthesis Polycyclic aromatics

Crystal Structure Evidence: Intermolecular Interactions via Iodine

Single-crystal X-ray diffraction analysis of 2'-iodobiphenyl-2-carboxylic acid reveals well-defined intermolecular interactions mediated by the iodine substituent. The crystal structure, determined at 50% probability displacement ellipsoids, shows specific symmetry relationships [symmetry codes: (i) -x + 1, y, -z + 5/2; (ii) x, y - 1, z; (iii) -x + 1, y + 1, -z + 5/2; (iv) -x + 1/2, -y + 5/2, -z + 2] [1]. These ordered interactions contrast with the simpler packing motifs observed in non-iodinated biphenyl carboxylic acids, where only hydrogen bonding and π-π stacking operate.

Crystallography Halogen bonding Solid-state packing

Optimal Research and Industrial Applications for 2'-Iodobiphenyl-2-carboxylic Acid


Divergent Synthesis of Polycyclic Aromatic Scaffolds via Atmosphere-Controlled Catalysis

2'-Iodobiphenyl-2-carboxylic acid serves as a key substrate in palladium-catalyzed decarboxylative cyclization reactions, where simply switching the reaction atmosphere from N₂ to O₂ diverts the product outcome from tribenzotropones ([4+3] cyclization) to triphenylenes ([4+2] cyclization) [1]. This divergent reactivity enables rapid access to structurally distinct polycyclic aromatics from a single precursor, providing a strategic advantage for medicinal chemistry libraries and materials science applications.

Precursor for Halogen-Bonded Co-crystals and Solid-State Materials

The ortho-iodo substituent in 2'-iodobiphenyl-2-carboxylic acid participates in directional halogen bonding interactions, as evidenced by its distinct crystal packing architecture compared to non-halogenated analogs [1]. This property makes the compound a valuable building block for crystal engineering studies, co-crystal design, and the investigation of solid-state supramolecular synthons where predictable intermolecular organization is required.

Intermediate for C–H Activation and Cross-Coupling Method Development

The dual functional groups (C–I and C–COOH) in 2'-iodobiphenyl-2-carboxylic acid provide orthogonal reactive handles for sequential transformations. The iodine atom acts as an oxidative addition site for palladium catalysis, while the carboxylic acid group can be retained, converted to esters or amides, or used in decarboxylative coupling [1]. This bifunctionality renders the compound a versatile platform for developing and optimizing new C–H activation and cross-coupling methodologies.

Reference Standard for pKa and Acidic Property Comparisons in Halogenated Biaryls

With a predicted pKa of 3.73±0.36 [1], 2'-Iodobiphenyl-2-carboxylic acid exhibits measurably enhanced acidity relative to biphenyl-2-carboxylic acid (pKa ~4.2). This ~0.5 unit difference makes the compound useful as a reference standard in structure-activity relationship (SAR) studies where carboxylic acid acidity modulates target binding or pharmacokinetic properties. The ortho-iodo substitution provides a defined electronic perturbation for systematic SAR investigations.

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